5-(benzimidazol-1-ylmethyl)-N-(furan-2-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
- React the benzimidazole derivative with furfural in the presence of an acid catalyst.
- Reaction conditions: Stirring at room temperature for several hours.
Step 3: Formation of Pyrazole Moiety
- React the intermediate with hydrazine hydrate and an appropriate diketone to form the pyrazole ring.
- Reaction conditions: Heating under reflux for several hours.
Step 4: Formation of Carboxamide Group
- React the final intermediate with methyl isocyanate to form the carboxamide group.
- Reaction conditions: Stirring at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzimidazol-1-ylmethyl)-N-(furan-2-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzimidazole derivative, followed by the introduction of the furan ring and the pyrazole moiety. The final step involves the formation of the carboxamide group.
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Step 1: Preparation of Benzimidazole Derivative
- React o-phenylenediamine with formic acid to form benzimidazole.
- Reaction conditions: Reflux in formic acid for several hours.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the benzimidazole ring, converting it to a dihydrobenzimidazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Substituted pyrazoles.
Scientific Research Applications
Chemistry
In chemistry, 5-(benzimidazol-1-ylmethyl)-N-(furan-2-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, this compound is studied for its potential as a bioactive molecule. Its structure suggests that it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, although further research is needed to confirm these effects.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of 5-(benzimidazol-1-ylmethyl)-N-(furan-2-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole group can bind to DNA, potentially interfering with DNA replication and transcription. The furan ring can interact with enzymes, inhibiting their activity. The pyrazole moiety can bind to receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(benzimidazol-1-ylmethyl)-N-(furan-2-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide
- 5-(benzimidazol-1-ylmethyl)-N-(furan-2-ylmethyl)-N-methyl-1H-pyrazole-4-carboxamide
- 5-(benzimidazol-1-ylmethyl)-N-(furan-2-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern. The position of the carboxamide group on the pyrazole ring significantly influences its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
5-(benzimidazol-1-ylmethyl)-N-(furan-2-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-22(11-14-5-4-8-25-14)18(24)16-9-13(20-21-16)10-23-12-19-15-6-2-3-7-17(15)23/h2-9,12H,10-11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZRHTDPLMXQKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)C2=NNC(=C2)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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